[2-bromo-4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-6-ethoxyphenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-BROMO-4-(1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)-6-ETHOXYPHENOXY]ACETIC ACID is a complex organic compound with a unique structure that includes a brominated xanthene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-BROMO-4-(1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)-6-ETHOXYPHENOXY]ACETIC ACID typically involves multiple steps. One common approach is the bromination of a xanthene derivative followed by the introduction of an ethoxy group and subsequent coupling with phenoxyacetic acid. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-BROMO-4-(1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)-6-ETHOXYPHENOXY]ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted xanthene compounds.
Scientific Research Applications
2-[2-BROMO-4-(1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)-6-ETHOXYPHENOXY]ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-BROMO-4-(1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)-6-ETHOXYPHENOXY]ACETIC ACID involves its interaction with specific molecular targets. The bromine atom and the xanthene core play crucial roles in binding to these targets, which can include enzymes, receptors, and other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-BROMO-4-(1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECALIN-9-YL)-6-ETHOXYPHENOXY]ACETIC ACID
- 2-[2-BROMO-4-(1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECALIN-9-YL)-6-METHOXYPHENOXY]ACETIC ACID
Uniqueness
The uniqueness of 2-[2-BROMO-4-(1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)-6-ETHOXYPHENOXY]ACETIC ACID lies in its specific substitution pattern and the presence of the ethoxy group, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C23H23BrO7 |
---|---|
Molecular Weight |
491.3 g/mol |
IUPAC Name |
2-[2-bromo-4-(1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-xanthen-9-yl)-6-ethoxyphenoxy]acetic acid |
InChI |
InChI=1S/C23H23BrO7/c1-2-29-18-10-12(9-13(24)23(18)30-11-19(27)28)20-21-14(25)5-3-7-16(21)31-17-8-4-6-15(26)22(17)20/h9-10,20H,2-8,11H2,1H3,(H,27,28) |
InChI Key |
LFIAZWYEJLQCRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4)Br)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.